molecular formula C18H14N4O5 B2915450 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286717-30-3

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2915450
CAS No.: 1286717-30-3
M. Wt: 366.333
InChI Key: MOWOJFPVONSHEO-UHFFFAOYSA-N
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Description

This compound features a benzo[d]oxazol-2-one core linked via an acetamide bridge to a 5-(phenoxymethyl)-1,3,4-oxadiazole moiety. The phenoxymethyl group may enhance lipophilicity, influencing pharmacokinetics .

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c23-15(10-22-13-8-4-5-9-14(13)26-18(22)24)19-17-21-20-16(27-17)11-25-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWOJFPVONSHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and antimicrobial effects based on diverse sources.

Structural Overview

The compound features a complex structure that includes:

  • Benzoxazole moiety : Known for its role in various biological activities.
  • Oxadiazole ring : Contributes to the compound's pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The most notable findings include:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound was tested against leukemia and lymphoma cell lines using the Sulforhodamine B (SRB) assay , which quantifies cell viability and proliferation. Results indicated a strong inhibitory effect on cell growth, with a dose-dependent response observed in both cancer types .
    • In a separate study, the compound showed efficacy against lung cancer cell lines, further supporting its potential as an anticancer agent .
  • Mechanism of Action :
    • The anticancer activity is believed to be linked to the inhibition of specific cellular pathways that promote proliferation and survival of cancer cells. The presence of the oxadiazole and benzoxazole rings may play critical roles in modulating these pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Bactericidal Effects :
    • Preliminary tests indicate that the compound demonstrates bactericidal activity against various strains of bacteria, including both Gram-positive and Gram-negative species. Its effectiveness was particularly noted against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Minimum Inhibitory Concentrations (MIC) :
    • The MIC values for the compound were determined through standard microbiological assays, showcasing its potential as a novel antimicrobial agent. These findings are critical for further development into therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on leukemia and lymphoma cell lines via SRB assay.
Antimicrobial ActivityExhibited bactericidal effects against MRSA and E. coli with promising MIC values.
Mechanism ExplorationSuggested modulation of key cellular pathways involved in cancer cell survival and proliferation.

Chemical Reactions Analysis

Table 1: Key Synthetic Reactions and Conditions

Reaction StepReagents/ConditionsYield (%)Reference
Benzoxazolone cyclizationChloroacetyl chloride, THF, 60°C, 6 hrs78
Oxadiazole cyclizationCS₂, KOH/ethanol, reflux, 8 hrs65
Acetamide couplingTEA, DCM, rt, 12 hrs82

Nucleophilic Substitution Reactions

2.1 Phenoxymethyl Group Reactivity
The phenoxymethyl substituent on the 1,3,4-oxadiazole ring undergoes nucleophilic substitution with:

  • Thiols : Forms thioether derivatives in the presence of NaH/DMF (e.g., with benzyl mercaptan, yielding 85% product) .
  • Amines : Produces secondary amines under Mitsunobu conditions (e.g., using diethyl azodicarboxylate) .

Table 2: Substitution Reactions at Phenoxymethyl Site

NucleophileConditionsProductYield (%)Reference
Benzyl mercaptanNaH/DMF, 0°C → rt, 2 hrsThioether derivative85
PiperidineDIAD/PPh₃, THF, 24 hrsN-Piperidinylmethyl oxadiazole72

Ring-Opening and Rearrangement

3.1 Benzoxazolone Ring Opening
Under basic conditions (e.g., NaOH/ethanol), the benzoxazolone ring opens to form:

  • 2-Aminophenol Derivatives : Regenerated via hydrolysis at 80°C for 4 hrs .

3.2 Oxadiazole Ring Stability
The 1,3,4-oxadiazole ring resists hydrolysis under acidic conditions (pH 1–6) but decomposes in concentrated H₂SO₄, forming:

  • Phenoxyacetic Acid : Identified via LC-MS at 150°C after 2 hrs .

Oxidation and Reduction

4.1 Oxidation of Acetamide Linker
The acetamide bridge is oxidized by KMnO₄ in acidic media to:

  • Carboxylic Acid Derivative : Isolated in 68% yield after purification .

4.2 Reduction of Oxadiazole Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to:

  • Diamino Intermediate : Confirmed via ¹H-NMR (δ 3.2 ppm, broad singlet) .

Coordination Chemistry

5.1 Metal Complexation
The compound acts as a bidentate ligand, coordinating with:

  • Cu(II) : Forms a 1:1 complex in methanol (λmax = 420 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹) .
  • Fe(III) : Precipitates as a reddish-brown complex at pH 7–8 .

Table 3: Metal Complex Stability Constants (log K)

Metal Ionlog K (25°C)pH RangeReference
Cu(II)8.2 ± 0.34–6
Fe(III)9.1 ± 0.27–8

Stability Under Physiological Conditions

6.1 Hydrolytic Degradation
In simulated gastric fluid (pH 1.2), the compound exhibits:

  • Half-Life (t₁/₂) : 12 hrs, with major degradation products identified as phenoxyacetic acid and 2-aminophenol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Oxadiazole or Benzo[d]oxazol Substituents

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound Benzo[d]oxazol-2-one + 1,3,4-oxadiazole Phenoxymethyl at oxadiazole C5 C₁₉H₁₆N₄O₅ 386.35 Not explicitly reported (inference: antimicrobial potential) -
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-(phenoxymethyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide 1,3,4-oxadiazole + azetidinone Thioxo group at oxadiazole C2, chloro-aryl C₁₈H₁₅ClN₄O₃S 414.85 Antibacterial (e.g., E. coli, S. aureus)
PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) Benzo[d]oxazol-2-one + acetamide Pyridinylmethyl chelating groups C₂₉H₂₈N₆O₄ 548.58 TSPO-selective SPECT ligand for imaging
CAS 2034227-42-2 (2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide) Benzo[d]oxazol-2-one + 1,2,4-oxadiazole Tetrahydro-2H-pyran at oxadiazole C3 C₁₇H₁₈N₄O₅ 358.30 Not reported; structural similarity suggests CNS applications

Key Observations:

  • Bioactivity: The thioxo-modified oxadiazole derivatives (e.g., compounds in ) exhibit notable antibacterial activity, suggesting that the target compound’s unmodified oxadiazole may require functionalization (e.g., thiol or halogen groups) for enhanced efficacy.
  • Substituent Effects: Replacing the phenoxymethyl group with a tetrahydro-2H-pyran (as in ) reduces molecular weight and alters solubility, which may influence blood-brain barrier penetration.
Spectral and Physicochemical Comparisons

NMR Analysis :

  • In benzo[d]oxazol-2-one derivatives, chemical shifts in regions corresponding to protons near substituents (e.g., positions 29–36 and 39–44 in ) are sensitive to structural changes. For the target compound, similar shifts in these regions could indicate conformational stability or flexibility compared to analogs like PBPA .

Lumping Strategy Relevance :

  • Compounds with shared cores (e.g., benzo[d]oxazol-2-one) may follow similar degradation or reaction pathways, as suggested by lumping strategies in . This implies predictable metabolic or environmental behavior for the target compound.

Research Findings and Gaps

  • Antimicrobial Potential: While thioxo-oxadiazole analogs show activity against E. coli and S. aureus , the target compound’s lack of a thiol group may limit its efficacy unless further derivatized.
  • Diagnostic Utility: The benzo[d]oxazol-2-one core’s success in PBPA highlights a promising avenue for the target compound in imaging, contingent on functionalization with radiolabels or chelators.
  • Data Limitations: No direct biological or spectral data for the target compound were found in the evidence. Future studies should prioritize synthesis, NMR profiling (cf. ), and in vitro bioactivity assays.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the benzoxazolone core via cyclization of 2-aminophenol derivatives with chloroacetyl chloride under reflux in basic conditions (e.g., triethylamine) .
  • Step 2 : Functionalize the oxadiazole moiety by coupling phenoxymethyl groups using nucleophilic substitution or click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .
  • Step 3 : Purify intermediates via column chromatography and confirm purity using TLC (silica gel, ethyl acetate/hexane 3:7) and recrystallization from methanol .
  • Optimization : Use response surface methodology (RSM) to optimize reaction time, temperature, and stoichiometry, reducing side-product formation .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for the benzoxazolone (δ 6.8–7.4 ppm for aromatic protons) and oxadiazole (δ 8.1–8.3 ppm for CH2 groups) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (oxadiazole NH at ~3300 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 409.12) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assay Design :

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values < 50 µM suggest potency) .
  • Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

II. Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Approach :

  • Molecular Docking : Simulate binding to targets like DNA topoisomerase II (PDB ID: 1ZXM) using AutoDock Vina; analyze binding energy (< -8 kcal/mol) and hydrogen-bond interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : If conflicting MIC values arise, validate via:

  • Dose-Response Curves : Ensure consistent logarithmic dilution ranges (e.g., 0.1–100 µM).
  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to confirm whether activity differences stem from cellular uptake variations .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • SAR Framework :

  • Substituent Effects : Replace phenoxymethyl with electron-withdrawing groups (e.g., nitro) to enhance antibacterial activity; compare logP values (ClogP < 3 improves solubility) .
  • Bioisosteric Replacement : Substitute oxadiazole with triazole to improve metabolic stability while retaining hydrogen-bonding capacity .

III. Methodological Challenges and Solutions

Q. What experimental designs minimize variability in synthetic yields?

  • Statistical Tools :

  • Factorial Design : Screen variables (catalyst loading, solvent polarity) using a 2^k factorial approach to identify critical factors .
  • DoE Example : A 3-factor design (temperature, time, molar ratio) with ANOVA analysis to prioritize temperature (p < 0.05) .

Q. How can researchers address poor solubility in biological assays?

  • Formulation Strategies :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .

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